molecular formula C6H4F2N2O3 B1434868 4-Difluoromethoxy-3-nitropyridine CAS No. 1214360-74-3

4-Difluoromethoxy-3-nitropyridine

Cat. No. B1434868
CAS RN: 1214360-74-3
M. Wt: 190.1 g/mol
InChI Key: FEVJSTPDIPGFNA-UHFFFAOYSA-N
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Description

“4-Difluoromethoxy-3-nitropyridine” is a chemical compound that belongs to the family of organic molecules known as pyridines. It has a molecular weight of 190.11 .


Synthesis Analysis

A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(difluoromethoxy)-3-nitropyridine . The InChI code is 1S/C6H4F2N2O3/c7-6(8)13-5-1-2-9-3-4(5)10(11)12/h1-3,6H .


Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 190.11 . It is part of the pyridines family.

Scientific Research Applications

Pharmaceutical Research

4-(Difluoromethoxy)-3-nitropyridine: is a compound of interest in pharmaceutical research due to its potential as a building block for drug development. Its structural motif is found in various pharmacologically active molecules, which suggests its utility in synthesizing new therapeutic agents. For instance, difluoromethoxy-substituted compounds have been investigated for their efficacy as antibacterial products and anesthetics .

Agricultural Chemistry

In the agricultural sector, this compound’s derivatives are explored for their use in pesticides and herbicides. The difluoromethoxy group is a common feature in molecules like Flucythrinate and Pyraflufen, which are used to protect crops from pests and weeds .

Material Science

The electronegative fluorine atoms and the potential for aromatic stacking interactions make this compound a candidate for developing nematic liquid crystals. These crystals are essential components in the construction of liquid crystal displays, which are ubiquitous in modern technological devices .

Safety and Hazards

For safety, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Mechanism of Action

4-(difluoromethoxy)-3-nitropyridine . Its potential therapeutic applications and safety profile warrant exploration. 🌟 .

properties

IUPAC Name

4-(difluoromethoxy)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O3/c7-6(8)13-5-1-2-9-3-4(5)10(11)12/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVJSTPDIPGFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Difluoromethoxy-3-nitropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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